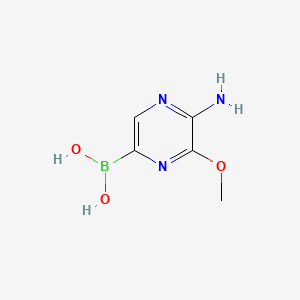
(5-Amino-6-methoxypyrazin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-6-methoxypyrazin-2-yl)boronic acid: is a chemical compound with the molecular formula C5H8BN3O3 and a molecular weight of 168.95 g/mol . This compound is known for its use as a reactant in the preparation of aminoquinazolinone compounds, which are utilized in the treatment of cell proliferative diseases.
Mechanism of Action
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and other proteins, due to their ability to form reversible covalent bonds with diols, a functional group present in many biomolecules .
Mode of Action
This reaction results in the formation of an active complex and a by-product, quinone methide (QM), which can scavenge glutathione (GSH), a cellular defense against reactive oxygen species .
Biochemical Pathways
The scavenging of gsh by the qm by-product could potentially affect the glutathione pathway, which plays a crucial role in maintaining the redox balance within cells .
Pharmacokinetics
It is known that boronic acids are generally metabolized through deboronation, yielding boric acid, which has low toxicity in humans .
Result of Action
The scavenging of gsh by the qm by-product could potentially lead to an increase in oxidative stress within cells, as gsh is a key antioxidant .
Action Environment
Factors such as ph and the presence of reactive oxygen species like h2o2 could potentially affect the reactivity and efficacy of boronic acids .
Preparation Methods
Industrial Production Methods: Industrial production methods for (5-Amino-6-methoxypyrazin-2-yl)boronic acid are not explicitly detailed in the available literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (5-Amino-6-methoxypyrazin-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazine oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Reactions with electrophiles or nucleophiles to form substituted pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles or nucleophiles under appropriate conditions, often in the presence of catalysts.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Chemistry: (5-Amino-6-methoxypyrazin-2-yl)boronic acid is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is employed in the development of bioactive molecules that can interact with specific biological targets.
Medicine: The compound is utilized in the synthesis of aminoquinazolinone compounds, which have potential therapeutic applications in treating cell proliferative diseases.
Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and final products.
Comparison with Similar Compounds
- (5-Amino-6-chloropyrazin-2-yl)boronic acid
- (5-Amino-6-fluoropyrazin-2-yl)boronic acid
- (5-Amino-6-methylpyrazin-2-yl)boronic acid
Comparison: (5-Amino-6-methoxypyrazin-2-yl)boronic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(5-amino-6-methoxypyrazin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BN3O3/c1-12-5-4(7)8-2-3(9-5)6(10)11/h2,10-11H,1H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRZWHBSQBFJAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C(=N1)OC)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

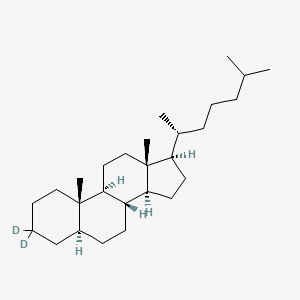
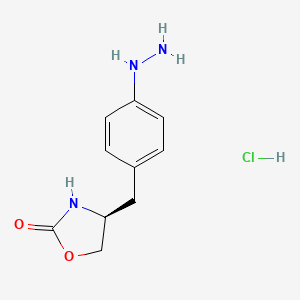
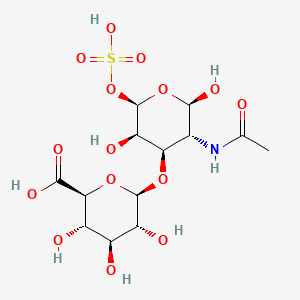
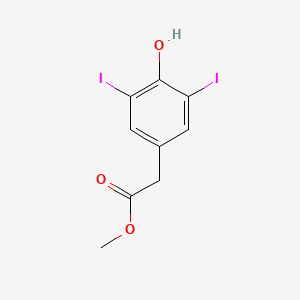
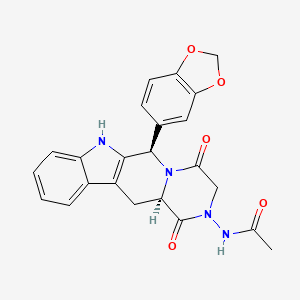
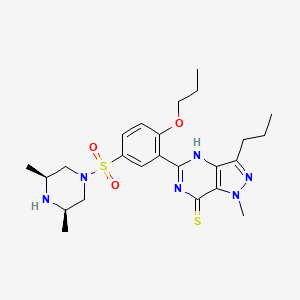
![[6-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl] acetate](/img/structure/B569537.png)
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B569538.png)
